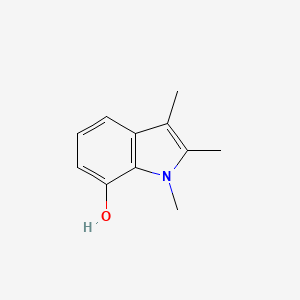

1,2,3-Trimethyl-1H-indol-7-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

1,2,3-trimethylindol-7-ol |

InChI |

InChI=1S/C11H13NO/c1-7-8(2)12(3)11-9(7)5-4-6-10(11)13/h4-6,13H,1-3H3 |

InChI Key |

WKFBSTNEXTXNQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C2=C1C=CC=C2O)C)C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Techniques in Indole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 1,2,3-Trimethyl-1H-indol-7-ol. Through various NMR experiments, it is possible to map out the carbon skeleton and the placement of protons, confirming the substitution pattern of the indole (B1671886) ring.

¹H NMR and ¹³C NMR for Assignment of Methyl and Hydroxyl Protons/Carbons

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms in the molecule.

In the ¹H NMR spectrum, distinct signals are expected for the three methyl groups and the hydroxyl proton. The N-methyl (N-CH₃) protons typically appear as a singlet, as do the C2-methyl and C3-methyl protons. The aromatic protons on the benzene (B151609) portion of the indole ring (H-4, H-5, H-6) would present as a multiplet system. The hydroxyl (-OH) proton signal is also a singlet, though its chemical shift can be variable and concentration-dependent.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. The carbons of the three methyl groups would appear in the aliphatic region of the spectrum. The spectrum would also feature signals for the aromatic carbons and the two carbons of the pyrrole (B145914) ring C2 and C3, with the C7 carbon bearing the hydroxyl group showing a characteristic downfield shift due to the oxygen's electron-withdrawing effect.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | 3.5 - 4.0 | 30 - 35 |

| C2-CH₃ | 2.2 - 2.5 | 10 - 15 |

| C3-CH₃ | 2.1 - 2.4 | 8 - 12 |

| Aromatic-H (H4, H5, H6) | 6.5 - 7.5 | - |

| 7-OH | 4.5 - 8.0 (variable) | - |

| Aromatic-C (C4, C5, C6) | - | 110 - 130 |

| C7-OH | - | 145 - 155 |

| Other Indole Carbons | - | 100 - 140 |

Note: These are estimated ranges and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (HMBC, HSQC, COSY, NOESY) for Connectivity and Proximity

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, HSQC would definitively link the methyl proton singlets to their corresponding methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the positions of the methyl groups. For instance, correlations would be expected between the N-methyl protons and carbons C2 and C7a, and between the C2-methyl protons and carbons C2 and C3.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. In this molecule, COSY would be used to establish the connectivity of the aromatic protons (H-4, H-5, and H-6) on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can provide key structural confirmations. For example, a NOESY correlation between the C2-methyl protons and the H-7 hydroxyl proton would support their spatial proximity on the indole ring. The use of 2D NMR techniques like COSY, HSQC, and HMBC is fundamental in the structural elucidation of complex heterocyclic compounds. beilstein-journals.org

Application in Tautomerism Studies of Indole Derivatives

7-hydroxyindole (B18039) derivatives can exhibit tautomerism, existing in equilibrium between the phenolic form (7-hydroxyindole) and a keto form (indol-7(1H)-one or a quinone-imine tautomer). NMR spectroscopy is a powerful technique to study such equilibria. The presence of a tautomeric mixture in solution would be indicated by the appearance of two distinct sets of NMR signals corresponding to each tautomer. The relative integration of these signals can be used to determine the equilibrium constant. Studies on related hydroxyindoles have shown that the tautomeric equilibrium can be influenced by factors such as solvent polarity. rsc.org For instance, the analysis of 5-hydroxyindole (B134679) derivatives has revealed the presence of kinetically stable quinoneimine tautomers. nih.gov

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to the molecule's vibrational frequencies. tanta.edu.eg For this compound, the FT-IR spectrum would show characteristic absorption bands confirming its key structural features. The analysis of vibrational spectra, often aided by theoretical calculations, is a standard method for characterizing indole derivatives. researchgate.net

Key expected vibrational bands include:

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The broadness is indicative of hydrogen bonding. lpnu.ua

C-H stretching vibrations for the aromatic ring protons (typically just above 3000 cm⁻¹) and the aliphatic methyl protons (just below 3000 cm⁻¹). vscht.cz

C=C stretching vibrations from the aromatic and pyrrole rings in the 1450-1620 cm⁻¹ region. acs.org

C-N stretching vibrations, characteristic of the indole ring, would also be present. lpnu.ua

C-O stretching for the phenolic hydroxyl group, typically observed in the 1200-1260 cm⁻¹ range.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (Methyl) | C-H Stretch | 2850 - 2970 | Medium-Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1620 | Medium-Variable |

| Phenolic C-O | C-O Stretch | 1200 - 1260 | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural identification. libretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of this compound with high accuracy. By providing a precise mass measurement, HRMS can confirm the molecular formula, C₁₁H₁₃NO. The theoretical exact mass for [M+H]⁺ would be calculated and compared to the experimental value. For example, the calculated exact mass for the radical cation [C₁₁H₁₃NO]˙⁺ is 175.0997. conicet.gov.ar This precise measurement helps to distinguish the compound from other isomers or compounds with the same nominal mass.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge) | Proposed Fragment | Formula | Notes |

| 175 | Molecular Ion [M]⁺ | [C₁₁H₁₃NO]⁺ | Represents the intact molecule that has been ionized. |

| 160 | [M - CH₃]⁺ | [C₁₀H₁₀NO]⁺ | Loss of a methyl radical, likely from the N-1 or C-2 position. savemyexams.com |

| 146 | [M - CH₃ - CH₂]⁺ or [M - C₂H₅]⁺ | [C₉H₈NO]⁺ | Subsequent fragmentation after initial methyl loss. |

| 132 | [M - CH₃ - CO]⁺ | [C₉H₈N]⁺ | Loss of a methyl group followed by carbon monoxide, a common fragmentation for phenolic compounds. cdnsciencepub.comresearchgate.net |

The fragmentation pattern of indole derivatives is often complex. For hydroxyskatoles (methylhydroxyindoles), the primary fragmentation involves the loss of a hydrogen atom followed by the expulsion of carbon monoxide. cdnsciencepub.comresearchgate.net In this compound, initial fragmentation would likely involve the loss of one of the methyl groups to form a stable cation at m/z 160. Further fragmentation could involve the loss of CO from the phenol (B47542) ring or cleavage of the pyrrole ring, providing a characteristic fingerprint for the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. In the context of indole research, GC-MS is instrumental in identifying and quantifying indole derivatives in complex mixtures. The gas chromatograph separates individual components based on their differential partitioning between a stationary phase and a mobile gas phase, while the mass spectrometer fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

For this compound, GC-MS analysis would be anticipated to reveal a distinct retention time and a characteristic mass spectrum. The fragmentation pattern upon electron impact ionization is expected to follow pathways observed for other indole derivatives. A prominent molecular ion peak ([M]⁺) would be expected, confirming the molecular weight of the compound. Subsequent fragmentation would likely involve the loss of methyl groups and potentially other characteristic cleavages of the indole ring system. The presence of acetyl groups in some indole derivatives leads to the ejection of a methyl radical followed by the loss of carbon monoxide. While this compound lacks an acetyl group, the fragmentation of its methyl substituents may follow a similar initial loss of a methyl radical.

To illustrate potential fragmentation patterns, a hypothetical GC-MS data table for this compound is presented below, based on common fragmentation behaviors of methylated indoles.

| Hypothetical GC-MS Data for this compound | |

| Parameter | Expected Value/Observation |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| Expected Retention Time | Dependent on GC column and conditions |

| Molecular Ion Peak (m/z) | 175 |

| Major Fragment Ions (m/z) | 160 ([M-CH₃]⁺), 145 ([M-2CH₃]⁺), 130 ([M-3CH₃]⁺), and other fragments related to the indole core. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of molecules by measuring the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic systems like indoles, UV-Vis spectra are characterized by absorption bands arising from π-π* electronic transitions. The position and intensity of these absorption maxima (λmax) are sensitive to the nature and position of substituents on the indole ring, as well as the polarity of the solvent.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands related to the indole chromophore. The indole nucleus typically shows two main absorption bands, often referred to as the ¹La and ¹Lb bands. Substituents can significantly shift these bands. Electron-donating groups, such as methyl and hydroxyl groups, generally cause a bathochromic (red) shift of the absorption maxima. The substitution pattern on both the pyrrole and benzene rings of the indole nucleus influences the energies of these transitions. Specifically, substitutions on the benzene ring of the indole can lift the degeneracy of the ¹La and ¹Lb transitions.

The electronic transitions in substituted indoles are often of a π-π* nature. An increase in solvent polarity can lead to a red shift in the absorption maximum, suggesting a stabilization of the excited state. The UV spectrum of 2,3,3-trimethyl-indolenine, a structurally related compound, shows absorption bands at 217 nm and 262 nm. Given the presence of the hydroxyl group and an additional methyl group, the λmax values for this compound may be further shifted.

Below is a data table summarizing the expected UV-Vis absorption data for this compound in a non-polar solvent, based on data for similar indole derivatives.

| Expected UV-Vis Spectroscopic Data for this compound | |

| Parameter | Expected Observation |

| Solvent | Non-polar (e.g., Cyclohexane) |

| Expected λmax (¹La band) | ~280-295 nm |

| Expected λmax (¹Lb band) | ~260-275 nm |

| Molar Absorptivity (ε) | Dependent on the specific transition and solvent |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, it is possible to deduce the crystal system, space group, and the exact coordinates of each atom in the unit cell. This provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous proof of its molecular structure. The analysis would reveal the planarity of the indole ring system and the orientation of the methyl and hydroxyl substituents. Furthermore, it would elucidate the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the indole nitrogen, and potential π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions are crucial in dictating the packing of molecules in the crystal lattice.

While no specific crystallographic data for this compound is publicly available, data for other substituted indoles can provide insight into the expected structural features. For instance, X-ray diffraction studies on other indole derivatives have confirmed their molecular structures and provided details on their crystal packing.

A hypothetical table of crystallographic data for this compound is provided below, outlining the type of information that would be obtained from such an analysis.

| Hypothetical Crystallographic Data for this compound | |

| Parameter | Information to be Determined |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, P-1, etc. |

| Unit Cell Dimensions (Å) | a, b, c |

| Unit Cell Angles (°) | α, β, γ |

| Volume of Unit Cell (ų) | V |

| Molecules per Unit Cell (Z) | Z |

| Calculated Density (g/cm³) | ρ |

| Intermolecular Interactions | Hydrogen bonding, π-π stacking |

Mechanistic Insights into Indole C H Functionalization and Hydroxylation

Elucidation of Reaction Pathways for C7-Hydroxylation

The introduction of a hydroxyl group at the C7 position of an indole (B1671886) is not a trivial transformation and typically proceeds through a two-step sequence: a regioselective C-H activation/functionalization followed by conversion of the introduced group to a hydroxyl moiety. Direct C-H hydroxylation methods have also been developed, offering more streamlined access.

Transition-metal catalysis is a powerful tool for achieving site-selective C-H functionalization of indoles. rsc.org Metals such as palladium, rhodium, and ruthenium have been successfully employed for C7 functionalization, often guided by a directing group on the indole nitrogen. nih.govnih.govrsc.org While direct C7-hydroxylation is less common, the catalytic cycles proposed for related C-C and C-N bond formations provide a clear framework for a plausible hydroxylation pathway.

A general catalytic cycle for a rhodium-catalyzed C7-functionalization, which can be adapted for hydroxylation, typically involves the following steps rsc.org:

Coordination and C-H Activation : The catalyst, for instance, a Rh(III) species, coordinates to a directing group (DG) on the indole nitrogen. This brings the metal center into proximity with the C7-H bond, facilitating a concerted metalation-deprotonation (CMD) or base-assisted internal electrophilic-type substitution to form a six-membered rhodacycle intermediate. nih.govrsc.org This step is crucial for establishing regioselectivity.

Oxidative Addition/Insertion : The hydroxylating agent (e.g., a source of "HO+") would then interact with the rhodacycle. In many functionalizations, this step involves the coordination and insertion of a coupling partner like an alkyne or alkene. nih.gov For hydroxylation, an oxidant could play a similar role.

Reductive Elimination : The final step is the reductive elimination of the C7-hydroxylated indole product. This process regenerates the active Rh(III) catalyst, allowing it to re-enter the catalytic cycle. rsc.org

Similarly, palladium-catalyzed processes for C7-arylation often proceed via a Pd(II)/Pd(IV) or Pd(II)/Pd(0) cycle, initiated by a directing group-assisted C-H activation to form a palladacycle intermediate. nih.govresearchgate.net The functionalization at C7 is a testament to the efficacy of directing groups in overriding the intrinsic reactivity patterns of the indole ring. nih.gov

Remarkable progress has been made in developing metal-free strategies for C-H functionalization, mitigating concerns about the cost and toxicity of precious metals. acs.org A particularly effective method for C7-hydroxylation of indoles involves a boron-mediated, chelation-assisted process. scispace.comresearchgate.net

This strategy relies on the use of boron tribromide (BBr₃) and an N-acyl directing group, such as a pivaloyl group, on the indole. nih.govacs.org The reaction pathway is understood to proceed as follows:

Chelation and Electrophilic Borylation : The N-pivaloyl indole reacts with BBr₃ at room temperature. The pivaloyl group acts as a chelating director, forming an intermediate that positions the boron reagent for a highly regioselective electrophilic C-H borylation at the C7 position, yielding a stable C7-dibromoboryl indole intermediate. nih.govacs.org The formation of this key intermediate has been confirmed through X-ray crystallography. acs.org

Oxidation : The C-B bond is then oxidized to a C-O bond. This is typically achieved by treating the borylated intermediate with an oxidizing agent like sodium perborate (B1237305) (NaBO₃·4H₂O). scispace.comresearchgate.net This step proceeds with retention of configuration, yielding the final C7-hydroxylated indole.

This metal-free approach is notable for its mild reaction conditions, broad functional group compatibility, and high regioselectivity for both C7 and, with a C3-directing group, C4 hydroxylation. acs.orgscispace.comresearchgate.net

Understanding Regioselectivity in Carbocyclic Indole Functionalization

The inherent electronic properties of the indole ring favor electrophilic substitution at the C3 position, and to a lesser extent, C2. researchgate.net Therefore, achieving functionalization on the carbocyclic ring, especially at a specific site like C7, requires strategies that can overcome this natural reactivity. The control of regioselectivity is primarily governed by the interplay of directing groups and the steric and electronic properties of the substrate and reagents. acs.orgresearchgate.net

Directing groups (DGs) are the cornerstone of regioselective C-H functionalization of the indole's benzene (B151609) ring. acs.org By installing a coordinating group on the indole nitrogen (N1) or at the C3 position, a transition metal catalyst can be delivered to a specific C-H bond, enabling selective activation. For C7-functionalization, N1-substituted directing groups are paramount. nih.govresearchgate.net

Several classes of directing groups have been successfully employed:

Carbonyl-based groups : Sterically bulky N-acyl groups, such as the pivaloyl group, are highly effective in directing metalation to the C7 position. nih.govacs.org This strategy has been used in ruthenium- and rhodium-catalyzed reactions. nih.govnih.gov

Phosphorus-based groups : Di-tert-butylphosphine (B3029888) oxide (P(O)tBu₂) and related phosphorus(III) groups are powerful directing groups for palladium- and rhodium-catalyzed C7-functionalizations, including arylations, olefinations, and carbonylations. nih.govacs.orgresearchgate.netresearchgate.net The strong coordination of the phosphorus atom to the metal center ensures high regioselectivity. researchgate.netresearchgate.net

Nitrogen-based groups : N-pyrimidyl and N-pyridinyl groups have also been utilized to direct C-H activation, primarily with rhodium and iridium catalysts. rsc.orgacs.org

The choice of directing group is often linked to the specific transition metal used in the catalytic system.

Beyond the coordinating ability of the directing group, steric and electronic factors play a decisive role in determining the site of functionalization. acs.orgresearchgate.net

Steric Effects : A primary reason for the success of C7-functionalization is steric hindrance. nih.gov Bulky directing groups installed at the N1 position, such as pivaloyl or di-tert-butylphosphine oxide, physically obstruct the C2 position. nih.govacs.org This steric blocking makes the C7 position the most accessible site for the formation of the required six-membered cyclometalated intermediate, thereby favoring C7-H activation. nih.gov The use of a highly sterically hindered bromoarene was also shown to favor C7 arylation. nih.gov

Electronic Effects : The electronic properties of both the indole substrate and the catalytic system can finely tune regioselectivity. acs.orgresearchgate.net

Substrate Electronics : Density Functional Theory (DFT) calculations have shown that for an unsubstituted N-acyl indole, the C7 atom possesses greater nucleophilicity compared to the C2 atom, which facilitates the electrophilic attack of the metal center required for C-H activation. researchgate.net However, introducing a strong electron-withdrawing group, like a trifluoromethyl group at the C6 position, can alter this balance and favor functionalization at the C2 position. researchgate.net

Reagent/Additive Electronics : In some systems, the electronic nature of additives can invert selectivity. For instance, in an Ir(III)-catalyzed amidation, using an electron-rich pivalate (B1233124) additive favored C7-functionalization, whereas a more electron-deficient trifluoroacetate (B77799) additive switched the selectivity to favor the C2 position. acs.org This demonstrates that a delicate balance of electronic factors within the catalytic cycle can be exploited to control the reaction outcome. acs.org

Investigation of Reaction Intermediates in Indole Synthesis

The direct observation or trapping of reaction intermediates provides invaluable evidence for proposed mechanistic pathways. In the context of indole functionalization and synthesis, several key intermediates have been identified or computationally studied.

In metal-catalyzed C7-functionalization, the formation of a cyclometalated intermediate is a recurring mechanistic feature. nih.govresearchgate.net For instance, ruthenium-catalyzed C7-amidations are proposed to proceed through a six-membered ruthenacycle. nih.gov Similarly, palladium-catalyzed C7-silylation involves a key cyclopalladated intermediate formed via the coordination of a phosphorus(III) directing group. researchgate.net These cyclic intermediates are the product of the initial, regiochemistry-determining C-H activation step.

For the metal-free, boron-mediated C7-hydroxylation, a crucial intermediate has been isolated and characterized by X-ray crystallography. nih.govacs.org The reaction of N-pivaloyl indole with BBr₃ leads to a stable complex where a dibromoboryl group is attached to C7 and the boron is coordinated to the pivaloyl oxygen. acs.org The isolation of this species (INT1) provides strong support for the chelation-directed electrophilic borylation mechanism. nih.govacs.org

In the broader context of synthesizing polysubstituted indoles, such as the 1,2,3-trimethylated scaffold, classic methods like the Fischer indole synthesis are foundational. d-nb.infoexeter.ac.uk This reaction proceeds through a key hydrazone intermediate, formed from the condensation of a phenylhydrazine (B124118) and a ketone or aldehyde. d-nb.info This hydrazone then undergoes a rsc.orgrsc.org-sigmatropic rearrangement, followed by cyclization and ammonia (B1221849) elimination to form the indole ring. d-nb.info More modern variations may involve indium-promoted hydrohydrazination of alkynes to generate the hydrazone intermediate in situ. d-nb.info The reactivity of substituted indoles can also lead to the formation of indolium ion intermediates, which display iminium-like reactivity and can be trapped by nucleophiles. exeter.ac.uk

Computational Chemistry Approaches for Indole Derivatives

Density Functional Theory (DFT) Calculations in Indole (B1671886) Chemistry

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry, providing a balance between accuracy and computational cost that is well-suited for studying organic molecules of moderate size, such as indole derivatives. scienceworldjournal.orgnih.gov DFT methods are employed to investigate a wide array of molecular properties, from equilibrium geometries to reaction energetics.

Prediction of Structural and Energetic Characteristics

DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms in indole derivatives and their relative stabilities. By solving the Kohn-Sham equations, DFT can determine key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, studies on various indole derivatives have demonstrated the ability of hybrid DFT functionals, such as B3LYP, to predict geometries that are in close agreement with experimental data obtained from techniques like X-ray crystallography. rsc.orgmdpi.com

The energetic characteristics of indole derivatives, such as their conformational energies and the energy of frontier molecular orbitals (HOMO and LUMO), are also readily accessible through DFT calculations. The HOMO-LUMO energy gap is a critical parameter that provides insights into the electronic stability and reactivity of a molecule. chemrxiv.org A smaller gap generally implies higher reactivity.

To illustrate the type of data generated, the following table presents hypothetical calculated structural parameters for a representative indole derivative.

| Parameter | Calculated Value |

| Bond Length (N1-C2) | 1.38 Å |

| Bond Length (C2-C3) | 1.37 Å |

| Bond Angle (C2-N1-C7a) | 108.5° |

| Dihedral Angle (C4-C5-C6-C7) | 1.2° |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

This table is illustrative and presents typical values for an indole derivative as specific data for 1,2,3-Trimethyl-1H-indol-7-ol is not available.

Exploration of Reaction Mechanisms and Transition States

A significant application of DFT in indole chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify intermediates, and more importantly, the transition states that connect them. The energy of the transition state determines the activation energy of a reaction, which is a key factor governing its rate.

DFT has been successfully used to study a variety of reactions involving indoles, including electrophilic substitutions, cycloadditions, and transition-metal-catalyzed cross-coupling reactions. acs.orgresearchgate.nettandfonline.com For example, in the context of Friedel-Crafts reactions of indoles, DFT calculations have been employed to understand the origins of enantioselectivity by comparing the energies of competing transition structures. acs.orgnih.gov These studies can rationalize experimental observations and guide the development of more selective catalysts.

The following table provides a hypothetical example of calculated activation energies for different pathways in a reaction involving an indole derivative.

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |

| Path A | TS1 | 15.2 |

| Path B | TS2 | 20.5 |

This table is for illustrative purposes. The values indicate that Path A is kinetically favored over Path B.

Modeling of Regioselectivity in C-H Functionalization Processes

The direct functionalization of carbon-hydrogen (C-H) bonds in indoles is a highly atom-economical strategy for the synthesis of complex derivatives. However, the indole ring possesses multiple C-H bonds, leading to challenges in controlling the regioselectivity of these reactions. Computational modeling has become an indispensable tool for understanding and predicting the site of C-H functionalization. nih.gov

Theoretical studies have shown that the regioselectivity of C-H activation is often governed by a combination of electronic and steric factors. researchgate.net DFT calculations can quantify the relative energies of different C-H activation pathways, thereby predicting the most likely site of reaction. For instance, in transition-metal-catalyzed C-H functionalization, the regioselectivity can be influenced by the nature of the directing group, the ligand on the metal, and the electronic properties of the indole substrate. nih.gov Computational studies can model these interactions and provide a rationale for the observed product distribution. frontiersin.org

Theoretical Studies on Electronic Structure and Reactivity of Indole Systems

The electronic structure of the indole ring is the fundamental determinant of its reactivity. Theoretical methods provide a detailed picture of the electron distribution and molecular orbitals of indole and its derivatives. The indole system is an aromatic, 10-pi electron heterocycle. pageplace.de The nitrogen atom donates a pair of electrons to the pi system, which leads to a high electron density, particularly at the C3 position of the pyrrole (B145914) ring.

Computational studies, including analysis of the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO), can pinpoint the nucleophilic and electrophilic sites within an indole derivative. researchgate.netresearchgate.net The HOMO is typically localized on the pyrrole ring, consistent with the susceptibility of this part of the molecule to electrophilic attack. Substituents on the indole ring can significantly modulate this reactivity by altering the electron density distribution. chemrxiv.org For example, electron-donating groups tend to increase the nucleophilicity of the ring, while electron-withdrawing groups have the opposite effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.